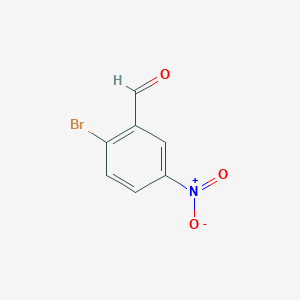

2-Bromo-5-nitrobenzaldehyde

描述

Contextualization of Substituted Benzaldehydes in Contemporary Organic Synthesis and Medicinal Chemistry

Substituted benzaldehydes are a class of organic compounds that feature a benzaldehyde (B42025) structure with additional atoms or functional groups attached to the benzene (B151609) ring. wisdomlib.org These compounds are of paramount importance in organic synthesis, serving as versatile precursors for a wide array of more complex molecules. wisdomlib.orgacs.org They are key reactants in the synthesis of Schiff bases, pyrazole (B372694) derivatives, and various heterocyclic compounds. wisdomlib.org The aldehyde functional group is particularly reactive and can participate in numerous chemical transformations, including oxidation, reduction, and a variety of condensation and coupling reactions.

In medicinal chemistry, the benzaldehyde scaffold is a common feature in many biologically active molecules. The substituents on the aromatic ring play a crucial role in modulating the pharmacological properties of these compounds, influencing factors such as binding affinity to biological targets, solubility, and metabolic stability.

Significance of Halogenated and Nitro-Substituted Aromatic Compounds in Synthetic Strategy

The presence of both a halogen (bromine) and a nitro group on the aromatic ring of 2-Bromo-5-nitrobenzaldehyde significantly influences its reactivity and synthetic utility.

Halogenation of aromatic rings is a fundamental transformation in organic synthesis. libretexts.org The bromine atom in this compound can act as a leaving group in nucleophilic aromatic substitution reactions and is a key functional group for participating in various transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings. ambeed.com These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular frameworks.

Nitro-substituted aromatic compounds are also crucial intermediates in synthesis. nih.govwikipedia.org The nitro group is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution but facilitates nucleophilic aromatic substitution. wikipedia.org This property can be strategically exploited to direct the course of a reaction. Furthermore, the nitro group can be readily reduced to an amino group, providing a gateway to a vast array of other functionalities and molecular structures, such as anilines, which are themselves important building blocks. libretexts.orgnowgonggirlscollege.co.in The reduction of the nitro group is a key step in the synthesis of many dyes and pharmaceuticals. wikipedia.org

The combination of these functional groups in a single molecule, as in this compound, offers a rich platform for synthetic diversification, allowing for sequential and selective manipulation of each functional group.

Overview of Current Research Trajectories Pertaining to this compound

Current research involving this compound highlights its role as a key intermediate in the synthesis of novel compounds with potential biological activity. For instance, it is used as a reactant in the synthesis of (-)-Linarinic acid derivatives, which are being investigated for their neuroprotective properties against cell damage induced by oxygen-glucose deprivation. chemicalbook.comchemicalbook.com Additionally, it has been identified as an inhibitor of the cholesteryl ester transfer protein (CETP), a target of interest in cardiovascular disease research. chemicalbook.comchemicalbook.com

The reactivity of its functional groups makes it a valuable starting material for creating libraries of compounds for drug discovery screening. musechem.comguidechem.com Researchers are exploring its use in various cross-coupling and substitution reactions to generate novel molecular scaffolds for the development of new therapeutic agents. musechem.com The compound's utility extends to the synthesis of specialty chemicals, including dyes and polymers, where its unique chemical properties are leveraged to achieve specific material characteristics. musechem.com

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-bromo-5-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrNO3/c8-7-2-1-6(9(11)12)3-5(7)4-10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJASZNNBVOTAAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90456658 | |

| Record name | 2-Bromo-5-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90456658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84459-32-5 | |

| Record name | 2-Bromo-5-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90456658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-5-nitrobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 2 Bromo 5 Nitrobenzaldehyde

Direct Halogenation Approaches for Aromatic Aldehydes to Access 2-Bromo-5-nitrobenzaldehyde

Direct functionalization of commercially available aromatic aldehydes represents a primary strategy for synthesizing this compound. This involves either the bromination of a nitrated precursor or the nitration of a brominated precursor. The success of these approaches hinges on the directing effects of the pre-existing substituents.

Nitration of 2-Bromobenzaldehyde (B122850) as a Synthetic Route

The nitration of 2-bromobenzaldehyde stands as a well-established and efficient method for preparing this compound. mdpi.com This electrophilic aromatic substitution reaction leverages the directing effects of the bromo and aldehyde substituents to achieve the desired regioselectivity. The bromo group at C2 is an ortho-, para-director, while the aldehyde group at C1 is a meta-director.

The positions activated by the ortho-, para-directing bromo group are C4 and C6. The positions deactivated yet targeted by the meta-directing aldehyde group are C3 and C5. The C5 position is favorably targeted as it is para to the bromine atom and meta to the aldehyde group, aligning the directing influences of both substituents. This leads to the preferential formation of this compound over other isomers, such as 2-bromo-3-nitrobenzaldehyde. mdpi.comscribd.com

A common laboratory procedure involves the careful, dropwise addition of 2-bromobenzaldehyde to a cold (5-10°C) mixture of fuming nitric acid and concentrated sulfuric acid. mdpi.com The strong acid mixture generates the nitronium ion (NO₂⁺), the active electrophile in the reaction.

Interactive Table: Nitration of 2-Bromobenzaldehyde

| Parameter | Details | Source(s) |

|---|---|---|

| Starting Material | 2-Bromobenzaldehyde | mdpi.com |

| Reagents | Fuming Nitric Acid (HNO₃), Concentrated Sulfuric Acid (H₂SO₄) | mdpi.com |

| Temperature | 5-10°C | mdpi.com |

| Key Outcome | The C5 position is nitrated due to the combined directing effects of the bromo (para-directing) and aldehyde (meta-directing) groups. | mdpi.com |

| Product | This compound | mdpi.com |

Multi-Step Synthetic Pathways from Diverse Precursors

When direct approaches are not feasible or efficient, multi-step syntheses from different starting materials provide alternative routes to this compound.

Conversion of 2-Nitro-5-bromobenzaldehyde Isomers

The compound 5-bromo-2-nitrobenzaldehyde (B48487) is a constitutional isomer of the target molecule. lookchem.com In theory, converting one isomer to another is possible, but it often requires complex, multi-step reaction sequences. A direct isomerization, such as an intramolecular halogen migration (halogen dance), is unlikely under standard conditions, especially on a deactivated aromatic ring.

A hypothetical conversion would necessitate a series of reactions to remove and re-introduce the functional groups in the correct positions. For instance, one might consider reducing the nitro group, performing a reaction to swap the positions of the resulting amine and the bromine atom, and then re-oxidizing the amine back to a nitro group. No such practical or documented conversion of 5-bromo-2-nitrobenzaldehyde to this compound is described in the surveyed literature, making this an unverified synthetic approach.

Synthesis of 2-Bromo-5-nitrophenylamine as a Precursor

A plausible, albeit multi-step, synthetic pathway to this compound can be devised starting from 2-bromo-5-nitrophenylamine. This approach relies on the Sandmeyer reaction, a versatile method for replacing an amino group on an aromatic ring with a variety of substituents via a diazonium salt intermediate. masterorganicchemistry.comscribd.com

While a specific, end-to-end procedure for this exact transformation is not detailed in the search results, the synthesis can be constructed based on well-established chemical principles. The general sequence would be:

Diazotization: 2-Bromo-5-nitroaniline is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0–5°C). This converts the primary amino group (-NH₂) into a diazonium salt (-N₂⁺Cl⁻). masterorganicchemistry.com

Cyanation (Sandmeyer Reaction): The resulting diazonium salt is then reacted with copper(I) cyanide (CuCN). This step replaces the diazonium group with a nitrile group (-CN), yielding 2-bromo-5-nitrobenzonitrile. scribd.com

Reduction to Aldehyde: The nitrile is subsequently reduced to an aldehyde. A common and effective reagent for this transformation is Diisobutylaluminium hydride (DIBAL-H), which can reduce nitriles to aldehydes, followed by an aqueous workup.

Interactive Table: Proposed Synthesis from 2-Bromo-5-nitrophenylamine

| Step | Reaction | Reagents | Intermediate/Product | Source(s) |

|---|---|---|---|---|

| 1 | Diazotization | Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl) | 2-Bromo-5-nitrophenyldiazonium chloride | masterorganicchemistry.com |

| 2 | Sandmeyer Cyanation | Copper(I) Cyanide (CuCN) | 2-Bromo-5-nitrobenzonitrile | scribd.com |

| 3 | Nitrile Reduction | Diisobutylaluminium hydride (DIBAL-H), then H₂O | This compound | - |

This pathway demonstrates the utility of foundational organic reactions in constructing a synthetic route when a direct method is unavailable or inefficient.

Derivative Synthesis from 2-Hydroxy-5-nitrobenzaldehyde (B32719)

One potential pathway to this compound involves the chemical modification of 2-hydroxy-5-nitrobenzaldehyde. While direct conversion is not extensively detailed in the provided information, related transformations suggest plausible routes. For instance, the synthesis of dihydropyrimidines has been accomplished using 2-hydroxy-5-nitrobenzaldehyde as a starting material, yielding a yellow-green precipitate. nih.gov This indicates the reactivity of the aldehyde group in the presence of the nitro and hydroxyl functionalities.

Furthermore, a study on the synthesis of 3,4-dihydroxy-5-nitrobenzaldehyde (B193609) highlights a challenge where demethylation of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde with hydrobromic acid can lead to the formation of a ring-brominated impurity, suspected to be 2-bromo-3,4-dihydroxy-5-nitrobenzaldehyde. google.comgoogle.com This suggests that under certain conditions, a hydroxyl group on the benzene (B151609) ring can be substituted by a bromine atom, although this specific transformation from a hydroxyl to a bromo group at the 2-position of 5-nitrobenzaldehyde is not explicitly described.

The synthesis of other substituted benzaldehydes provides further context. For example, 2-hydroxy-5-nitrobenzaldehyde has been unexpectedly produced in reactions involving La(NO₃)·6H₂O and Ce(NO₃)·6H₂O with a specific Schiff base ligand. researchgate.net

Optimization of Reaction Conditions and Yields in this compound Synthesis

The efficiency and outcome of synthesizing this compound and its derivatives are highly dependent on the reaction conditions. Key factors include the choice of solvents, reagents, and the implementation of strategies to control selectivity.

Impact of Solvents and Reagents on Synthetic Efficiency

The selection of solvents and reagents plays a critical role in the synthesis of derivatives from this compound. In the one-pot, three-component synthesis of 2-aminobenzylidene derivatives, it was observed that using dimethylformamide (DMF) as a solvent resulted in better yields compared to ethanol (B145695) for reactions involving this compound. thieme-connect.comthieme-connect.com

The nature of the reagents also significantly influences the reaction. For instance, in the aforementioned three-component reaction, secondary cycloamines were used, and it was noted that heptamethyleneimine gave the lowest yield due to steric hindrance. thieme-connect.com The electron-withdrawing strength of substituents on the benzaldehyde (B42025) ring also affects reactivity; the nitro group in 2-fluoro-5-nitrobenzaldehyde (B1301997) leads to faster reactions compared to the cyano group in 2-fluoro-5-cyanobenzaldehyde. thieme-connect.com

In the Sonogashira cross-coupling reaction of this compound with various aryl alkynes, trimethylamine (B31210) (TEA) was used as the solvent at 50°C, with bis(triphenylphosphine)palladium(II) chloride and copper iodide as catalysts, leading to very good yields of the corresponding 2-alkynyl-5-nitrobenzaldehydes. unimi.it

Table 1: Effect of Solvent on the Yield of 2-Aminobenzylidene Derivatives

| Solvent | Yield |

|---|---|

| Dimethylformamide (DMF) | Higher Yield thieme-connect.comthieme-connect.com |

This table is based on qualitative descriptions from the cited sources.

Strategies for Enhancing Regioselectivity and Stereoselectivity

Controlling the position and spatial orientation of chemical bonds (regioselectivity and stereoselectivity) is crucial for synthesizing specific isomers of a compound.

In the context of bromination, the directing effects of existing substituents on the aromatic ring are paramount for regioselectivity. For the synthesis of related bromo-nitrobenzaldehydes, the nitration of 2-bromobenzaldehyde is a direct method where the bromine atom directs the incoming nitro group. Conversely, in the bromination of 4-nitrobenzaldehyde, the meta-directing nitro group influences the position of bromination. Achieving specific regioselectivity often requires careful optimization of reaction conditions such as temperature, solvent, and the choice of brominating agent. Reports on the bromination of 2-nitrobenzaldehyde (B1664092) have shown the formation of multiple isomeric mono- and dibrominated products, underscoring the challenge in achieving high regioselectivity. researchgate.net

Stereoselectivity is a key feature in the one-pot synthesis of 2-aminobenzylidene derivatives from this compound. thieme-connect.comthieme-connect.com This reaction proceeds with high stereoselectivity, yielding predominantly the E configuration for the carbon-carbon double bond. thieme-connect.comthieme-connect.com The reaction involves a convergent cascade of Knoevenagel condensation and nucleophilic aromatic substitution (SNAr). thieme-connect.comthieme-connect.com

Strategies to improve the efficiency of reactions like nitroalkane alkylations, which can be sluggish, include increasing the nucleophilicity of the nitronate anions or employing different reaction mechanisms such as those involving metal catalysts or radical intermediates. researchgate.net For the synthesis of 3-trifluoromethylpyrazoles, a highly regioselective three-component reaction has been developed using 2-bromo-3,3,3-trifluoropropene, aldehydes, and sulfonyl hydrazides under mild, metal-free conditions. acs.org

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-Hydroxy-5-nitrobenzaldehyde |

| 2-Aminobenzylidene derivatives |

| Dihydropyrimidines |

| 4-Hydroxy-3-methoxy-5-nitrobenzaldehyde |

| 2-Bromo-3,4-dihydroxy-5-nitrobenzaldehyde |

| 3,4-Dihydroxy-5-nitrobenzaldehyde |

| La(NO₃)·6H₂O |

| Ce(NO₃)·6H₂O |

| 2-Chloro-5-nitrobenzaldehyde |

| 2-Fluoro-5-nitrobenzaldehyde |

| 2-Fluoro-5-cyanobenzaldehyde |

| Heptamethyleneimine |

| 2-Alkynyl-5-nitrobenzaldehydes |

| Bis(triphenylphosphine)palladium(II) chloride |

| Copper iodide |

| 2-Bromobenzaldehyde |

| 4-Nitrobenzaldehyde |

| 2-Nitrobenzaldehyde |

| 3-Trifluoromethylpyrazoles |

| 2-Bromo-3,3,3-trifluoropropene |

Chemical Reactivity and Mechanistic Investigations of 2 Bromo 5 Nitrobenzaldehyde

Nucleophilic Aromatic Substitution (SNAr) Reactions Involving the Bromine Moiety

The bromine atom of 2-bromo-5-nitrobenzaldehyde is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is significantly enhanced by the presence of the electron-withdrawing nitro group and, to a lesser extent, the aldehyde group. researchgate.net The nitro group, positioned para to the bromine atom, is a powerful activating group for SNAr reactions. researchgate.net It strongly withdraws electron density from the aromatic ring through both resonance and inductive effects. This deactivation of the ring makes it more electrophilic and susceptible to attack by nucleophiles.

The mechanism of the SNAr reaction involves the addition of a nucleophile to the carbon atom bearing the bromine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge of this complex is delocalized onto the oxygen atoms of the nitro group, which effectively stabilizes the intermediate and lowers the activation energy for the reaction. researchgate.net The aldehyde group, located ortho to the bromine, also contributes to the activation of the ring through its electron-withdrawing inductive effect. Consequently, the bromine atom can be displaced by a variety of nucleophiles, including amines and thiols, under appropriate reaction conditions. researchgate.net This substitution provides a direct pathway to introduce new functional groups at the 2-position of the ring system.

In some synthetic applications, the bromine atom is utilized in transition-metal-catalyzed cross-coupling reactions, such as the Sonogashira coupling. For instance, this compound can be coupled with various aryl alkynes in the presence of a palladium catalyst to produce 2-alkynyl-5-nitrobenzaldehydes in high yields. unimi.it

Table 1: Sonogashira Coupling of this compound with Aryl Alkynes unimi.it

| Entry | Aryl Alkyne (R) | Yield (%) |

| 1 | p-MeO-Ph- | 95 |

| 2 | p-Me₂N-Ph- | 92 |

| 3 | p-CF₃-Ph- | 88 |

| 4 | p-MeSO₂-Ph- | 95 |

| 5 | 2-pyridyl- | 76 |

Reaction Conditions: PdCl₂(PPh₃)₂ (2 mol%), CuI (1 mol%), Triethylamine (B128534) (TEA), 50°C, 2h.

The dual functionality of this compound allows for its participation in cascade or tandem reactions, where multiple bond-forming events occur in a single pot. A notable example involves an initial SNAr reaction followed by an intramolecular cyclization. In one study, the one-pot S-arylation of this compound with 2-aminophenyl disulfides in the presence of L-cysteine and aqueous ammonia (B1221849) led to the formation of dibenzothiazepine analogues. researchgate.net This transformation proceeds through an initial SNAr where the thiol intermediate displaces the bromine atom. This is followed by the formation of an imine with the aldehyde group and subsequent intramolecular cyclization to yield the final heterocyclic product. researchgate.net

While direct examples of a cascade incorporating an intermolecular SNAr followed by a separate Knoevenagel condensation are less common in the reviewed literature, the principle is well-established. The Knoevenagel condensation involves the reaction of the aldehyde with an active methylene (B1212753) compound. semanticscholar.org A hypothetical cascade could involve the SNAr reaction of this compound with a nucleophile that also contains an active methylene group, which could then undergo an intramolecular Knoevenagel condensation to form a cyclic product.

Carbonyl Reactivity: Aldehyde Functional Group Transformations

The aldehyde group in this compound is a key site for a wide range of chemical transformations, enabling molecular elongation and the construction of heterocyclic systems.

The aldehyde functional group readily undergoes condensation reactions with primary amines to form imine derivatives, commonly known as Schiff bases. This reaction is a fundamental transformation in organic chemistry and serves as a method to introduce nitrogen-containing substituents. The formation of an imine from this compound is a crucial step in the synthesis of certain heterocyclic compounds. For example, in the synthesis of dibenzothiazepine analogues, the intermediate diaryl sulfide, formed via an SNAr reaction, contains an amino group that reacts intramolecularly with the aldehyde of the this compound moiety to form a cyclic imine. researchgate.net These imine derivatives are not always the final products but often serve as reactive intermediates for further cyclization or rearrangement reactions.

The Henry reaction, or nitro-aldol reaction, is a base-catalyzed carbon-carbon bond-forming reaction between an aldehyde and a nitroalkane. The aldehyde group of this compound can act as the electrophilic partner in this reaction. In the presence of a base, the nitroalkane is deprotonated to form a nucleophilic nitronate anion, which then attacks the carbonyl carbon of the aldehyde. Subsequent protonation yields a β-nitro alcohol. While specific literature detailing the Henry reaction with this compound was not prominently found in the context of this review, the general reactivity of aromatic aldehydes in this transformation is well-documented. The resulting products, 2-bromo-2-nitroalkan-1-ols, would contain a new stereocenter and multiple functional groups amenable to further synthetic manipulation.

Beyond imine formation and the Henry reaction, the aldehyde group is a versatile participant in various other condensation reactions that lead to complex molecules. The Knoevenagel condensation, for instance, involves the reaction of the aldehyde with compounds containing an active methylene group (e.g., malononitrile, barbituric acid derivatives) in the presence of a basic catalyst. semanticscholar.orgmdpi.com This reaction is a powerful tool for C-C bond formation and has been used to synthesize precursors for complex heterocyclic systems like condensed 1,4-benzoxazepines. semanticscholar.org

The Claisen-Schmidt condensation is another important reaction, typically involving an aromatic aldehyde and a ketone. However, the presence of a strong electron-withdrawing nitro group on the benzaldehyde (B42025) can influence the reaction outcome. Studies on related nitrobenzaldehydes have shown that the nitro group can decrease the reactivity of the aldehyde towards nucleophilic addition under basic conditions, sometimes favoring other reaction pathways like the Cannizzaro reaction. jocpr.com Despite this, these condensation reactions remain a cornerstone for extending the carbon framework of this compound, leading to the synthesis of chalcone-like structures and other elaborate molecular architectures. jocpr.com

Nitro Group Transformations and their Impact on Molecular Reactivity

The nitro group plays a pivotal role in the chemical reactivity of this compound, primarily through its strong electron-withdrawing nature and its ability to undergo reductive transformations.

Reductive Transformations of the Nitro Group to Amino Functionality

The reduction of the nitro group in this compound to an amino group is a fundamental transformation that yields 2-bromo-5-aminobenzaldehyde. This reaction is significant as it alters the electronic properties of the benzene (B151609) ring, converting the strongly deactivating nitro group into an activating amino group. This transformation opens up new avenues for further functionalization of the molecule.

Commonly, this reduction is achieved through catalytic hydrogenation, employing reagents such as hydrogen gas in the presence of a palladium catalyst. smolecule.com Other reducing agents like tin(II) chloride or iron powder in an acidic medium, such as a mixture of ethanol (B145695)/water with glacial acetic acid and a catalytic amount of concentrated hydrochloric acid, have also been utilized. smolecule.comgoogle.com For instance, a process involving the dissolution of this compound in a mixed solvent of ethanol and water, followed by the addition of iron powder and glacial acetic acid, and heating to 95-105°C, has been described. google.com

It is sometimes advantageous to protect the aldehyde group before the reduction of the nitro group. For example, the aldehyde can be converted to a dioxolane acetal. This protected compound can then undergo nitro group reduction. unimi.it This strategy can be useful to avoid potential side reactions involving the aldehyde functionality during the reduction process.

Exploration of Electron-Withdrawing Properties of the Nitro Group

The nitro group is a potent electron-withdrawing group, a characteristic that profoundly influences the reactivity of the this compound molecule. wiserpub.comontosight.aiontosight.aiwikipedia.org This electron-withdrawing effect, exerted through both inductive (-I) and mesomeric (-M) effects, deactivates the aromatic ring towards electrophilic substitution while activating it for nucleophilic aromatic substitution. wikipedia.orgwikipedia.org

The strong electron-withdrawing nature of the nitro group increases the electrophilicity of the aldehyde's carbonyl carbon, making it more susceptible to nucleophilic attack. wiserpub.com This property is a key factor in various condensation and addition reactions.

The Hammett equation provides a quantitative measure of the electronic effect of substituents on the reactivity of aromatic compounds. wikipedia.orgutexas.edulibretexts.org The Hammett substituent constant (σ) for a para-nitro group is significantly positive (σp = 0.78), indicating its strong electron-withdrawing capability. In certain reactions, a modified constant, σ⁻, is used, which for the p-nitro group is even larger at 1.27, highlighting its powerful resonance-withdrawing effect. utexas.edu These constants help in predicting the reactivity of substituted benzaldehydes in various chemical transformations.

Transition Metal-Catalyzed Cross-Coupling Reactions

The presence of a bromine atom on the aromatic ring makes this compound a suitable substrate for various transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Sonogashira Cross-Coupling with Alkynyl-5-nitrobenzaldehydes

The Sonogashira coupling reaction is a powerful method for forming carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. organic-chemistry.orgmdpi.com this compound can be effectively coupled with various terminal alkynes to produce 2-alkynyl-5-nitrobenzaldehydes. unimi.it

This reaction is typically catalyzed by a palladium complex, such as bis(triphenylphosphine)palladium(II) chloride, in the presence of a copper(I) co-catalyst like copper iodide, and an amine base such as triethylamine (TEA). unimi.it The reactions are generally carried out under an inert atmosphere at elevated temperatures. For example, the synthesis of various 2-alkynyl-5-nitrobenzaldehydes from this compound and different aryl alkynes has been reported with good to excellent yields. unimi.it

Table 1: Synthesis of 2-Alkynyl-5-nitrobenzaldehydes via Sonogashira Coupling unimi.it

| Entry | R (Aryl Alkyne) | Yield (%) |

| 1 | p-MeO-Ph- | 95 |

| 2 | p-Me2N-Ph- | 92 |

| 3 | p-CF3-Ph- | 88 |

| 4 | p-MeSO2-Ph- | 95 |

| 5 | 2-pyridyl- | 76 |

These resulting 2-alkynyl-5-nitrobenzaldehydes are versatile intermediates for the synthesis of more complex heterocyclic systems. unimi.it

Palladium-Catalyzed Transformations and Recyclable Catalytic Systems

Beyond the Sonogashira reaction, this compound and its derivatives can participate in other palladium-catalyzed transformations, such as the Suzuki-Miyaura coupling. This reaction involves the coupling of an organoboron compound with an organohalide and is a widely used method for the formation of C-C bonds. scirp.orgresearchgate.net

In recent years, there has been a significant focus on developing recyclable catalytic systems to improve the sustainability of these processes. rsc.orgacs.orgmdpi.com These systems often involve immobilizing the palladium catalyst on a solid support or using specially designed ligands that allow for easy separation and reuse of the catalyst. For instance, N-heterocyclic carbene (NHC) palladium complexes have been shown to be highly active and recyclable catalysts for Suzuki-Miyaura coupling reactions of aryl bromides. rsc.org Similarly, palladium nanoparticles supported on materials like MOR zeolite have been used as efficient and reusable heterogeneous catalysts for Suzuki couplings. mdpi.com The development of such recyclable systems is crucial for the industrial application of these valuable transformations.

Copper-Catalyzed Enantioselective Additions

While the focus has been on palladium-catalyzed reactions, copper-catalyzed reactions also play a role in the chemistry of related compounds. Although specific examples for this compound are not detailed in the provided context, copper-catalyzed enantioselective additions to aldehydes are a well-established field. These reactions are crucial for the synthesis of chiral alcohols, which are important building blocks in the pharmaceutical and fine chemical industries. The development of efficient copper-based catalytic systems for enantioselective additions to substituted benzaldehydes remains an active area of research.

Applications in Advanced Organic Synthesis and Materials Science

Building Block for Complex Heterocyclic Ring Systems

The specific arrangement of reactive sites on the 2-Bromo-5-nitrobenzaldehyde scaffold allows for its use in elegant synthetic strategies to construct polycyclic and heterocyclic frameworks, which are central to medicinal chemistry and materials science.

Synthesis of Diverse Isoquinoline (B145761) Derivatives

This compound is a key precursor for synthesizing substituted isoquinolines. A common strategy involves a Sonogashira cross-coupling reaction between this compound and various terminal alkynes. unimi.it This reaction, typically catalyzed by palladium and copper complexes, efficiently replaces the bromine atom with an alkynyl group, yielding 2-alkynyl-5-nitrobenzaldehydes. unimi.it These intermediates are then subjected to cyclization reactions.

The presence of the electron-withdrawing nitro group can influence the subsequent cyclization step. unimi.it Despite this, these 2-alkynyl-5-nitrobenzaldehyde derivatives can be successfully converted into isoquinolines through a domino imination/cyclization process. unimi.it This method provides a direct route to isoquinolines bearing a nitro group, which can be further modified, for instance, by reduction to an amino group, allowing for additional diversification of the molecular structure. unimi.it

Table 1: Synthesis of 2-alkynyl-5-nitrobenzaldehydes via Sonogashira Coupling

| Entry | Alkyne Substituent (R) | Catalyst System | Yield (%) |

|---|---|---|---|

| 1 | p-MeO-Ph- | PdCl₂(PPh₃)₂ / CuI | 95 |

| 2 | p-Me₂N-Ph- | PdCl₂(PPh₃)₂ / CuI | 92 |

| 3 | p-CF₃-Ph- | PdCl₂(PPh₃)₂ / CuI | 88 |

| 4 | p-MeSO₂-Ph- | PdCl₂(PPh₃)₂ / CuI | 95 |

| 5 | 2-pyridyl- | PdCl₂(PPh₃)₂ / CuI | 76 |

Data sourced from a study on isoquinoline synthesis, where reactions were performed in triethylamine (B128534) (TEA) at 50°C. unimi.it

Preparation of Dibenz[b,f]ust.hkdntb.gov.uaoxazepines

The dibenz[b,f] ust.hkdntb.gov.uaoxazepine core is a significant tricyclic system found in various biologically active compounds. A powerful one-pot method for constructing this scaffold utilizes a multi-component reaction strategy. While studies often highlight the use of 2-chloro-5-nitrobenzaldehyde, the principle applies to halo-nitrobenzaldehydes in general. The process typically involves an Ugi four-component reaction (U-4CR) of a 2-aminophenol, an isocyanide, a carboxylic acid (like 2-bromobenzoic acid), and the 5-nitro-substituted 2-halobenzaldehyde. ust.hkvulcanchem.com

This initial reaction forms a linear Ugi product. ust.hk The subsequent and final step is an intramolecular nucleophilic aromatic substitution (SNAr), often promoted by a base and microwave heating, which induces cyclization to form the desired dibenz[b,f] ust.hkdntb.gov.uaoxazepine ring system. ust.hkvulcanchem.com This efficient one-pot process allows for the rapid assembly of a complex heterocyclic structure from simple starting materials. ust.hk

Construction of Macrocyclic Structures via Dynamic Covalent Chemistry

Dynamic covalent chemistry (DCC), which relies on reversible bond formation, is a powerful tool for the template-free synthesis of macrocycles. The formation of imine bonds is a common reversible reaction used in DCC. diva-portal.org While not starting directly from this compound, related 5-nitrobenzaldehyde derivatives are employed in constructing shape-persistent macrocycles. mdpi.com

For example, AB-type monomers, such as 2-alkoxy-5-aminobenzaldehyde diethyl acetals (derived from 2-hydroxy-5-nitrobenzaldehyde), can undergo polycondensation in acidic conditions. mdpi.com The reversible nature of the imine bond formation allows for "error-correction" during the assembly process, ultimately leading to the thermodynamically most stable product, which is often a well-defined macrocycle. This process, known as precipitation-driven cyclization, leverages the aggregation and precipitation of the forming macrocycles to drive the reaction towards the desired cyclic product. mdpi.com This highlights the utility of the aminobenzaldehyde moiety, accessible from a nitrobenzaldehyde precursor, in sophisticated macrocycle synthesis. mdpi.com

Formation of Benzofurans and Related Heterocycles

The 5-nitrobenzaldehyde scaffold is integral to the synthesis of 5-nitro-substituted benzofurans. An efficient route to 2-alkyl-5-nitrobenzofurans starts from the related 2-hydroxy-5-nitrobenzaldehyde (B32719) (5-nitrosalicylaldehyde). researchgate.net The synthesis proceeds via reaction with 2-bromoesters to form methyl 2-(2-formyl-4-nitrophenoxy)alkanoates, which are then cyclized. researchgate.net The presence of the electron-withdrawing nitro group is noted to favor the formation of 2-benzofurancarboxylic acids during certain cyclization methods. researchgate.net

Furthermore, this compound is a direct precursor for other complex heterocyclic systems like dibenzothiazepines. researchgate.net In a one-pot S-arylation and intramolecular cyclization, this compound reacts with aminothiophenol derivatives. This sequence involves an S-S bond cleavage and an SNAr reaction to form a diaryl sulfide, which then cyclizes to yield dibenzothiazepine analogues containing an imine moiety. dntb.gov.uaresearchgate.net

Precursor for Advanced Functional Materials

The electronic properties of this compound, particularly the strong electron-withdrawing nature of the nitro group, make it a valuable precursor for materials with specific optical and electronic functions.

Development of Fluorescent Molecular Sensors and Dyes

Derivatives of 2-nitrobenzaldehyde (B1664092) serve as foundational structures for a new class of fluorescent molecular sensors. wiserpub.com The fluorescence properties of these molecules can be finely tuned by altering the substituents on the benzene (B151609) ring. wiserpub.com The inherent electronic characteristics of the nitrobenzaldehyde core can be modulated to create probes that respond to specific analytes or changes in their environment, a key principle in the design of activity-based sensors. illinois.edu

The broader utility of di-substituted benzene rings containing halogens and electron-withdrawing groups is seen in the synthesis of dyes for organic light-emitting diodes (OLEDs). For instance, the related compound 2-bromo-5-fluorobenzonitrile (B41413) is a precursor for thermally activated delayed fluorescence (TADF) dyes. ossila.com In these syntheses, the halogen atoms provide reactive handles for cross-coupling reactions to build larger, conjugated systems, while the electron-withdrawing groups help to engineer the molecule's frontier molecular orbital energies, which is crucial for achieving desired emission properties. ossila.com This demonstrates the potential of the 2-bromo-5-nitro-substituted aromatic scaffold as a core component in the design of advanced functional dyes.

Integration into Polymeric Structures for Tailored Properties

The unique electronic and reactive properties of this compound (also known as 5-Bromo-2-nitrobenzaldehyde) allow for its integration into polymeric structures, leading to materials with specific, tailored functionalities. A notable application is in the synthesis of novel conductive polymers where the compound serves as a crucial starting material for the monomer synthesis.

Detailed research has demonstrated the synthesis of a p-type semiconductor polymer, 5,5'-PIDBDT, which utilizes this compound in its pathway. rsc.org The synthesis begins with the conversion of this compound into 5,5'-dibromoindigo. This transformation is achieved by stirring the aldehyde in acetone (B3395972) with aqueous sodium hydroxide (B78521) (NaOH). rsc.org The resulting dibromoindigo is then further functionalized, for example, by substitution with tert-Butoxycarbonyl (t-Boc) groups, to create a monomer suitable for polymerization. rsc.org

This monomer is subsequently polymerized with a stannane (B1208499) co-monomer, such as a benzo[1,2-b:4,5-b']dithiophene derivative, via a Stille coupling reaction. rsc.org The resulting polymer, 5,5'-PIDBDT, demonstrates p-type charge transport behavior after thermal removal of the t-Boc protecting groups. This process highlights a sophisticated approach to controlling the charge transport polarity in semiconductor polymers by altering the regiochemical connections within the polymer backbone, a strategy enabled by the specific isomerism of the initial building block. rsc.org

While direct polymerization or grafting of this compound is not widely documented, the chemistry of related nitrobenzaldehyde derivatives provides a strong basis for its potential in creating photoresponsive polymers. For instance, other isomers like 2-hydroxy-5-nitrobenzaldehyde are used to synthesize spiropyran compounds, which are well-known photochromic units. mdpi.comrsc.org These units can be incorporated into polymer chains, imparting light-sensitive properties to the material. General methodologies involving o-nitrobenzyl (oNB) derivatives, which undergo photocleavage, are extensively used to create photo-responsive and photodegradable polymers. bsz-bw.de These strategies often involve integrating the oNB moiety as a pendant group, at the chain end, or within the main polymer backbone to control functions like drug release or material degradation upon light exposure. bsz-bw.de

Table 1: Synthesis of 5,5'-PIDBDT Polymer from this compound

| Step | Reactant(s) | Key Reagents/Conditions | Product | Application of Product |

|---|---|---|---|---|

| 1 | This compound | Acetone, aq. NaOH, Room Temp. | 5,5'-Dibromoindigo | Intermediate for monomer synthesis |

| 2 | 5,5'-Dibromoindigo | Di-tert-butyl dicarbonate, DMAP, DMF | t-Boc protected Dibromoindigo (Monomer 3) | Monomer for polymerization |

Intermediate in Fine Chemical Synthesis and Specialty Chemicals

This compound is a valuable intermediate in the synthesis of fine chemicals and specialty chemicals due to its trifunctional nature. The aldehyde group readily participates in condensation and addition reactions, the bromine atom is susceptible to nucleophilic substitution and cross-coupling reactions, and the nitro group can be reduced to an amine, providing another point for functionalization. dcu.iechemicalbook.com This versatility makes it a key building block for a wide array of complex organic molecules. dcu.iechemicalbook.com

Contribution to Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single step to form a product that incorporates the structural features of each starting material. 2-Bromobenzaldehydes, including the 2-bromo-5-nitro isomer, are valuable substrates in such reactions for the synthesis of complex heterocyclic systems.

One prominent example is the copper-catalyzed, one-pot, four-component synthesis of pyrimido[4,5-b]quinolin-4-ones. mdpi.commdpi.com These heterocyclic scaffolds are of significant interest to medicinal chemists due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties. mdpi.commdpi.com In this MCR, a 2-bromobenzaldehyde (B122850) reacts with aqueous ammonia (B1221849), a cyanoacetamide derivative, and another aldehyde in the presence of a copper(II) acetate (B1210297) catalyst. The process involves a sequence of amination, condensation, cyclization, and dehydrogenation reactions all performed in a single pot. mdpi.commdpi.com This strategy offers significant advantages, including the use of readily available starting materials, operational simplicity, and the ability to generate structurally diverse products with good functional group tolerance. mdpi.com

Table 2: Four-Component Synthesis of Pyrimido[4,5-b]quinolin-4-ones

| Component 1 | Component 2 | Component 3 | Component 4 | Catalyst | Resulting Scaffold |

|---|

Development of New Chemical Entities

The development of new chemical entities (NCEs) for pharmaceutical and agrochemical applications frequently relies on versatile building blocks like this compound. dcu.iechemicalbook.com Its role is crucial in constructing novel molecules with specific biological activities.

For instance, the compound is a known reactant for the synthesis of cholesteryl ester transfer protein (CETP) inhibitors, which are investigated for their potential in treating cardiovascular diseases. chemicalbook.com It is also used in the preparation of derivatives of (-)-Linarinic acid, which have shown potential as neuroprotective agents. chemicalbook.com

Furthermore, this compound is a key precursor in the synthesis of various heterocyclic systems through sequential reactions. A notable synthetic route involves the Sonogashira cross-coupling reaction. In this method, the bromine atom of this compound is coupled with a terminal alkyne in the presence of a palladium catalyst. unimi.it This reaction yields 2-alkynyl-5-nitrobenzaldehydes, which are important intermediates. These intermediates can then undergo further transformations, such as reductive cyclization, to produce substituted isoquinolines, a class of compounds with significant pharmacological relevance. unimi.it This step-wise approach, starting from a readily available building block, allows for the systematic development of new and complex molecular frameworks. unimi.it

Computational and Theoretical Chemistry Studies of 2 Bromo 5 Nitrobenzaldehyde

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely employed to investigate the electronic structure and properties of molecules like 2-Bromo-5-nitrobenzaldehyde. These studies typically utilize functionals such as B3LYP in conjunction with basis sets like 6-311++G(d,p) to achieve a balance between computational cost and accuracy.

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. This process computationally finds the arrangement of atoms that corresponds to the lowest energy on the potential energy surface. For this compound, a key conformational feature is the orientation of the aldehyde group (-CHO) relative to the adjacent bromine atom. This can result in different conformers, often referred to as O-cis and O-trans isomers. DFT calculations can predict the geometries of these conformers and determine their relative energies, identifying the most stable form. nih.gov A study on the related 2-bromo-5-fluorobenzaldehyde (B45324) found the O-trans-isomer to be the more stable, low-energy form. nih.gov The optimized geometry provides fundamental data such as bond lengths, bond angles, and dihedral angles.

| Parameter | Bond/Atoms | Calculated Value |

|---|---|---|

| Bond Length | C-Br | ~1.89 Å |

| Bond Length | C=O (aldehyde) | ~1.21 Å |

| Bond Length | C-N (nitro) | ~1.48 Å |

| Bond Angle | C-C-Br | ~121° |

| Bond Angle | C-C=O | ~124° |

| Dihedral Angle | Br-C-C-H (aldehyde) | ~180° (for O-trans) |

The electronic properties of a molecule are crucial for understanding its reactivity. DFT is used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. thaiscience.info The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's kinetic stability and chemical reactivity. irjweb.comresearchgate.net A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and polarizable. irjweb.comnih.gov

Another powerful tool is the Molecular Electrostatic Potential (MEP) map, which visualizes the charge distribution on the molecule's surface. nih.gov The MEP map uses a color scale to indicate different electrostatic potential values. Regions of negative potential (typically red and yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. nih.govnih.gov For this compound, the MEP map would show significant negative potential around the oxygen atoms of the nitro and aldehyde groups, highlighting them as primary sites for electrophilic interaction. Conversely, positive potential would be located around the hydrogen atoms of the benzene (B151609) ring. nih.gov

| Property | Calculated Value (eV) | Significance |

|---|---|---|

| HOMO Energy | -7.5 to -8.5 | Electron-donating capability |

| LUMO Energy | -3.0 to -4.0 | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | ~4.0 to 5.0 | Indicates chemical reactivity and stability |

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. This simulation is a powerful tool for assigning experimental spectral bands to specific molecular motions, such as stretching, bending, and torsion of bonds. ijtsrd.com Theoretical frequencies are often systematically higher than experimental ones due to the harmonic approximation used in the calculations. Therefore, they are typically scaled by an empirical factor (e.g., ~0.961) to improve agreement with experimental data. nih.gov The simulated spectra for this compound would allow for the precise assignment of characteristic vibrational modes.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

|---|---|

| C-H stretching (aromatic) | 3100 - 3000 |

| C=O stretching (aldehyde) | 1710 - 1690 |

| NO₂ asymmetric stretching | 1540 - 1520 |

| NO₂ symmetric stretching | 1355 - 1345 |

| C-Br stretching | 700 - 600 |

Quantum Chemical Topology (QCT) and Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density (ρ(r)) to partition a molecule into atomic basins and characterize the nature of its chemical bonds. researchgate.net This analysis focuses on the topological features of the electron density, particularly the bond critical points (BCPs)—locations of minimum electron density between two bonded atoms. The properties at the BCP, such as the value of the electron density itself and its Laplacian (∇²ρ(r)), reveal the nature of the interaction. sciencesconf.org For the C-Br bond in this compound, QTAIM analysis is expected to show a relatively low ρ(r) and a positive value for ∇²ρ(r). A positive Laplacian indicates a depletion of electron charge in the internuclear region, which is characteristic of a closed-shell interaction, typical for polar covalent or ionic bonds. researchgate.net

Prediction of Chemical Reactivity and Reaction Pathways via Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory, proposed by Kenichi Fukui, simplifies the prediction of chemical reactivity by focusing on the interaction between the HOMO of one reactant and the LUMO of another. ethz.ch The spatial distribution and energy of these orbitals are key to understanding reaction pathways. taylorandfrancis.com

LUMO: The LUMO of this compound indicates the sites most susceptible to nucleophilic attack. Due to the strong electron-withdrawing effects of the nitro and aldehyde groups, the LUMO is expected to be localized over the carbonyl carbon of the aldehyde group and the carbon atoms of the aromatic ring, particularly those ortho and para to the nitro group.

HOMO: The HOMO indicates the regions most likely to participate in an electrophilic attack. In this molecule, the HOMO would likely have significant contributions from the bromine atom and the π-system of the benzene ring.

By analyzing the shapes and energies of these frontier orbitals, FMO theory can predict the regioselectivity and feasibility of various chemical reactions involving this compound. researchgate.net

Molecular Modeling and Dynamics Simulations for Mechanistic Elucidation

While DFT calculations provide insight into static molecular properties, molecular dynamics (MD) simulations model the movement of atoms and molecules over time. This allows for the exploration of dynamic processes and the elucidation of complex reaction mechanisms. For a molecule like this compound, which contains potentially labile groups, reactive MD simulations (using force fields like ReaxFF) can be employed to study its thermal decomposition. scispace.com Such simulations could predict the initial bond-breaking events—for example, whether the C-Br or the C-NO₂ bond is more likely to cleave first under high-temperature conditions—and map out the subsequent reaction cascade, identifying transient intermediates and final products. scispace.com This provides a mechanistic understanding that is often difficult to obtain through experimental methods alone.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for determining the carbon-hydrogen framework of organic molecules. For 2-Bromo-5-nitrobenzaldehyde, both 1D and 2D NMR experiments are employed for complete structural assignment.

One-dimensional ¹H and ¹³C NMR spectra confirm the presence of key functional groups and the substitution pattern on the aromatic ring. The chemical shifts are significantly influenced by the electronic effects of the bromo, nitro, and aldehyde substituents. The strongly electron-withdrawing nitro and aldehyde groups deshield the aromatic protons, shifting them downfield.

The aldehyde proton (CHO) is expected to appear as a singlet at a characteristic downfield chemical shift, typically around 10.0 ppm. The aromatic region will display signals for the three non-equivalent protons on the benzene (B151609) ring. Their precise shifts and coupling patterns can be predicted based on the additive effects of the substituents. For instance, the proton positioned between the bromo and nitro groups would experience significant deshielding.

In the ¹³C NMR spectrum, the carbonyl carbon of the aldehyde group is highly deshielded and appears at approximately 191-193 ppm. rsc.org The aromatic carbons show distinct signals, with their chemical shifts influenced by the attached substituent. The carbon bearing the nitro group (C-5) is expected to be shifted downfield, while the carbon attached to the bromine (C-2) will also be influenced. Computational methods, such as those using graph machines, can provide accurate estimations of ¹³C chemical shifts for substituted benzenic compounds. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on data for analogous substituted benzaldehydes. Actual values may vary based on solvent and experimental conditions.

| Atom Position | Nucleus | Predicted Chemical Shift (ppm) | Expected Multiplicity | Notes |

|---|---|---|---|---|

| CHO | ¹H | ~10.0 | Singlet (s) | Characteristic aldehyde proton resonance. |

| H-3 | ¹H | ~7.8 - 8.0 | Doublet (d) | Coupled to H-4. |

| H-4 | ¹H | ~7.6 - 7.8 | Doublet of doublets (dd) | Coupled to H-3 and H-6. |

| H-6 | ¹H | ~8.2 - 8.4 | Doublet (d) | Coupled to H-4. Deshielded by adjacent nitro group. |

| C=O | ¹³C | ~191.0 | - | Aldehyde carbonyl carbon. |

| C-1 | ¹³C | ~135.0 | - | Carbon attached to the aldehyde group. |

| C-2 | ¹³C | ~122.0 | - | Carbon bearing the bromine atom. |

| C-3 | ¹³C | ~130.0 | - | Aromatic CH. |

| C-4 | ¹³C | ~128.0 | - | Aromatic CH. |

| C-5 | ¹³C | ~148.0 | - | Carbon bearing the nitro group. |

| C-6 | ¹³C | ~125.0 | - | Aromatic CH. |

For complex derivatives of this compound, or to resolve any ambiguities in the 1D spectra, a suite of two-dimensional (2D) NMR experiments is indispensable. youtube.com

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would show cross-peaks connecting adjacent protons on the aromatic ring (e.g., H-3 with H-4, and H-4 with H-6), confirming their connectivity and helping to distinguish them from isolated spin systems.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space correlations between protons that are in close proximity, which is crucial for determining stereochemistry in more complex derivatives. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons to which they are attached (one-bond ¹H-¹³C correlation). sdsu.edu It provides a direct link between the ¹H and ¹³C assignments, for example, showing a cross-peak between the signal for H-3 and the signal for C-3.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for piecing together the complete molecular structure by showing correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C correlations). researchgate.netscribd.com It can definitively establish the substitution pattern. For example, the aldehyde proton (CHO) would show a correlation to the carbon it is attached to (C-1) as well as the adjacent aromatic carbons (C-2 and C-6), confirming its position.

Table 2: Expected Key 2D NMR Correlations for Structural Elucidation

| Experiment | Correlating Nuclei | Expected Key Cross-Peaks | Information Gained |

|---|---|---|---|

| COSY | ¹H ↔ ¹H (2-3 bonds) | H-3 ↔ H-4 H-4 ↔ H-6 | Confirms the sequence of protons on the aromatic ring. |

| HSQC | ¹H ↔ ¹³C (1 bond) | H-3 ↔ C-3 H-4 ↔ C-4 H-6 ↔ C-6 CHO ↔ C=O | Directly links each proton to its attached carbon. |

| HMBC | ¹H ↔ ¹³C (2-3 bonds) | CHO ↔ C-1, C-2, C-6 H-3 ↔ C-1, C-2, C-4, C-5 H-6 ↔ C-4, C-5, C=O | Confirms substituent positions and connects different parts of the molecule. Crucial for assigning quaternary carbons. |

Infrared (IR) Spectroscopy for Functional Group Identification and Solvent Effects

Infrared (IR) spectroscopy is used to identify the functional groups within a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. The IR spectrum of this compound displays characteristic peaks that confirm its structure.

The most prominent absorptions include:

Aldehyde C=O Stretch: A strong, sharp peak typically appears in the region of 1700-1720 cm⁻¹. usc.edu Conjugation with the aromatic ring slightly lowers this frequency compared to an aliphatic aldehyde.

Nitro N-O Stretches: The nitro group gives rise to two distinct and strong stretching vibrations: an asymmetric stretch usually found around 1520-1560 cm⁻¹ and a symmetric stretch around 1340-1350 cm⁻¹.

Aromatic C-H and C=C Stretches: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while C=C ring stretching vibrations occur in the 1450-1600 cm⁻¹ region.

Aldehyde C-H Stretch: A pair of weak to medium bands can often be observed around 2720 cm⁻¹ and 2820 cm⁻¹, which is characteristic of the C-H bond of an aldehyde group. sajaipuriacollege.ac.in

C-Br Stretch: The carbon-bromine bond vibration is found at lower wavenumbers, typically in the 500-650 cm⁻¹ range. inglomayor.cl

The choice of solvent can influence the position of certain IR absorption bands, particularly for polar groups like the carbonyl. rsc.orgroyalsocietypublishing.org In polar or hydrogen-bonding solvents, the C=O stretching frequency may shift to lower wavenumbers (a red shift) due to intermolecular interactions that weaken the carbonyl bond. usc.edunih.gov

Table 3: Characteristic Infrared Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch (Aromatic) | Ar-H | 3000 - 3100 | Medium-Weak |

| C-H Stretch (Aldehyde) | (O=C)-H | ~2720 and ~2820 | Weak-Medium |

| C=O Stretch (Aldehyde) | C=O | 1700 - 1720 | Strong |

| C=C Stretch (Aromatic) | Ar C=C | 1450 - 1600 | Medium |

| N-O Asymmetric Stretch | -NO₂ | 1520 - 1560 | Strong |

| N-O Symmetric Stretch | -NO₂ | 1340 - 1350 | Strong |

| C-Br Stretch | C-Br | 500 - 650 | Medium-Strong |

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. For this compound, the molecular formula is C₇H₄BrNO₃, corresponding to a monoisotopic mass of approximately 228.937 Da. uni.lu

A key feature in the mass spectrum is the molecular ion peak ([M]⁺). Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the molecular ion will appear as a pair of peaks of nearly equal intensity at m/z 229 and 231. This distinctive M/M+2 pattern is a clear indicator of the presence of a single bromine atom.

Electron ionization (EI) MS also induces fragmentation of the molecule, providing structural clues. The fragmentation pattern of nitroaromatic compounds often involves the loss of nitro-related groups. youtube.com Common fragmentation pathways for this compound would include:

Loss of a hydrogen radical to form the [M-H]⁺ ion (m/z 228/230).

Loss of the formyl radical (•CHO) to form the [M-29]⁺ ion (m/z 200/202).

Loss of a nitro group (•NO₂) to form the [M-46]⁺ ion (m/z 183/185).

Loss of a bromine radical (•Br) to form the [M-79/81]⁺ ion (m/z 150). docbrown.info

Table 4: Predicted Major Ions in the Mass Spectrum of this compound

| m/z Value (⁷⁹Br/⁸¹Br) | Proposed Ion Formula | Fragment Lost | Notes |

|---|---|---|---|

| 229 / 231 | [C₇H₄BrNO₃]⁺ | - | Molecular ion peak ([M]⁺). Shows characteristic 1:1 isotopic pattern for bromine. |

| 200 / 202 | [C₆H₄BrNO₂]⁺ | •CHO | Loss of the formyl radical. |

| 183 / 185 | [C₇H₄BrO]⁺ | •NO₂ | Loss of the nitro group. |

| 150 | [C₇H₄NO₃]⁺ | •Br | Loss of the bromine radical. |

| 122 | [C₇H₄O₂]⁺ | •Br, •NO | Loss of bromine and nitric oxide from the molecular ion. |

| 76 | [C₆H₄]⁺ | •Br, •NO₂, •CO | Loss of all substituents leading to a benzyne (B1209423) radical cation. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

UV-Vis spectroscopy measures the absorption of UV and visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The spectrum is sensitive to the presence of chromophores (light-absorbing groups) and the extent of conjugation in a molecule. upi.edu

The structure of this compound contains several chromophores: the benzene ring, the carbonyl group (C=O), and the nitro group (NO₂). These groups, conjugated together, give rise to characteristic absorption bands. units.it The expected electronic transitions are:

π → π transitions:* These are typically high-intensity absorptions associated with the conjugated π-system of the aromatic ring and the C=O and NO₂ groups. The presence of auxochromes (like -Br) and the extensive conjugation shift these absorptions to longer wavelengths (a bathochromic shift) compared to unsubstituted benzaldehyde (B42025).

n → π transitions:* These are lower-intensity absorptions resulting from the excitation of a non-bonding electron (from the oxygen atoms of the carbonyl and nitro groups) into an anti-bonding π* orbital. upi.edu These often appear as a shoulder on the more intense π → π* bands or as a distinct band at a longer wavelength.

The combination of the electron-withdrawing nitro and carbonyl groups with the aromatic system creates a highly conjugated molecule, which is expected to absorb significantly in the UV region.

X-ray Diffraction (XRD) for Single Crystal Structure Determination and Intermolecular Interactions

Single-crystal X-ray diffraction (XRD) is the most powerful technique for determining the precise three-dimensional structure of a crystalline solid. If a suitable single crystal of this compound can be grown, XRD analysis would provide definitive data on:

Molecular Geometry: Accurate bond lengths, bond angles, and torsion angles, confirming the planarity of the benzene ring and the orientation of the substituents.

Conformation: The relative orientation of the aldehyde group with respect to the aromatic ring.

Crystal Packing: The arrangement of molecules in the crystal lattice. This is governed by intermolecular forces.

Intermolecular Interactions: XRD can reveal weak interactions that stabilize the crystal structure. In the case of this compound, potential interactions include halogen bonding (where the electrophilic region of the bromine atom interacts with a nucleophilic atom like the oxygen of a nitro or carbonyl group on a neighboring molecule) and π-π stacking between the aromatic rings. researchgate.net Analysis of derivatives of similar compounds, such as 2-hydroxy-5-nitrobenzaldehyde (B32719), shows that nitro and hydroxyl groups readily participate in hydrogen bonding, which dictates the crystal packing. researchgate.net

This detailed structural information is invaluable for understanding the solid-state properties of the compound and for rationalizing its chemical reactivity.

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool utilized to visualize and quantify intermolecular interactions within a crystal lattice. This method partitions the crystal space into regions where the electron density of a pro-molecule dominates over the sum of electron densities of all other molecules in the crystal. By mapping various properties onto this surface, such as the normalized contact distance (d_norm), a detailed understanding of the forces governing the crystal packing can be achieved.

The d_norm map allows for the identification of regions of significant intermolecular contact. Contacts shorter than the van der Waals radii are highlighted in red, those of intermediate length are in white, and longer contacts are in blue. mdpi.com For a molecule like this compound, prominent red spots would be anticipated near the oxygen atoms of the nitro and aldehyde groups, indicating their roles as hydrogen bond acceptors in C-H···O interactions. nih.govmdpi.com

A representative breakdown of the percentage contributions of the major intermolecular contacts for a molecule with similar functional groups is presented in the table below. This data is synthesized from published analyses of various bromo, nitro, and benzaldehyde derivatives. nih.govnih.govscielo.br

| Intermolecular Contact | Typical Percentage Contribution (%) | Associated Interaction Type |

|---|---|---|

| H···H | 35 - 45 | van der Waals forces |

| O···H / H···O | 15 - 25 | Hydrogen bonding (C-H···O) |

| Br···H / H···Br | 8 - 16 | Halogen-hydrogen interactions |

| C···H / H···C | 10 - 20 | C-H···π interactions |

| C···C | 2 - 8 | π-π stacking |

| Br···O / O···Br | < 5 | Halogen bonding |

The quantitative data derived from fingerprint plots underscore the significance of a network of weak interactions in the crystal packing of small organic molecules. nih.gov For this compound, the interplay between hydrogen bonding involving the nitro and aldehyde groups, halogen interactions from the bromine substituent, and ubiquitous van der Waals forces collectively dictates the three-dimensional architecture of the solid state. nih.govmdpi.comnih.gov

Exploration of Biological and Pharmaceutical Relevance

Role as a Pharmaceutical Intermediate and Building Block

2-Bromo-5-nitrobenzaldehyde serves as a crucial pharmaceutical intermediate, a foundational chemical used in the production of active pharmaceutical ingredients (APIs). musechem.comchemicalbook.com Its utility lies in its capacity to participate in various chemical reactions, such as cross-coupling and substitution, allowing for the introduction of different functional groups and the construction of elaborate molecular architectures. musechem.com This versatility makes it a key component in the synthesis of compounds for pharmaceuticals, as well as for agrochemicals and dyes. musechem.com The compound is commercially available from various suppliers, highlighting its role as a readily accessible building block for research and development. chemicalbook.com

One of the notable applications of this compound is in the synthesis of neuroprotective agents. It is a commonly used reactant in the preparation of (-)-Linarinic acid derivatives, which have been investigated for their ability to protect against cell damage induced by oxygen-glucose deprivation (OGD). chemicalbook.comimpurity.comas-1.co.jp This suggests its importance in the development of potential treatments for conditions involving ischemic cell death.

Furthermore, this compound is identified as a cholesteryl ester transfer protein (CETP) inhibitor. chemicalbook.comimpurity.comas-1.co.jpchemicalbook.comleyan.com CETP is a key protein in lipid metabolism, and its inhibition is a therapeutic strategy for raising high-density lipoprotein (HDL) cholesterol levels, which is often associated with a reduced risk of cardiovascular diseases. The role of this compound as a precursor to CETP inhibitors underscores its significance in cardiovascular drug discovery.

Investigation of Bioactive Derivatives and Pharmacological Potential

The core structure of this compound provides a scaffold for the generation of a multitude of derivatives with a wide spectrum of pharmacological activities. Researchers have extensively modified this molecule to explore its potential in treating various diseases.

Synthesis of Schiff Bases with Potential Antimicrobial and Anticancer Activities

A significant area of research involves the synthesis of Schiff bases derived from this compound. Schiff bases, formed by the condensation of an aldehyde with a primary amine, are a well-known class of compounds with diverse biological activities. bohrium.comnanobioletters.com The imine or azomethine group (-C=N-) in Schiff bases is often crucial for their biological action. nanobioletters.com

Derivatives of this compound have been used to create Schiff bases that exhibit promising antimicrobial properties. nanobioletters.comresearchgate.net For instance, disulfide derivatives synthesized through the condensation of 2-(2-(2-aminophenyl) disulfanyl) benzeneamine with 3-bromo-2-hydroxy-5-nitrobenzaldehyde (B98254) have been investigated for their antibacterial activity. tandfonline.com Studies have shown that metal complexes of Schiff bases can exhibit enhanced antimicrobial activity compared to the free ligands. ajol.infoijmrsti.com

In addition to antimicrobial effects, Schiff bases derived from related nitrobenzaldehydes have demonstrated potential as anticancer agents. nih.govresearchgate.net The anticancer mechanism of some Schiff bases is attributed to the azomethine group, which can induce apoptosis in cancer cells. nih.gov Research has explored the cytotoxicity of these compounds against various cancer cell lines. nih.gov

Development of Neuroprotective Agents from this compound Derivatives

As previously mentioned, this compound is a key starting material for synthesizing neuroprotective agents. chemicalbook.comimpurity.com It is specifically used in the synthesis of (-)-Linarinic acid derivatives, which show protective effects against cell damage induced by oxygen-glucose deprivation (OGD). impurity.comas-1.co.jp This line of research is critical for developing therapies for neurodegenerative diseases and ischemic events like stroke. The synthesis of these derivatives often involves multiple steps starting from the parent aldehyde. researchgate.net

Research into Cholesteryl Ester Transfer Protein (CETP) Inhibition

This compound has been identified as a cholesteryl ester transfer protein (CETP) inhibitor. chemicalbook.comimpurity.comas-1.co.jpchemicalbook.comleyan.com CETP facilitates the transfer of cholesteryl esters from HDL to other lipoproteins, and its inhibition can lead to increased HDL levels. Quinoline-3-carboxamide derivatives, synthesized from precursors like 5-Bromo-2-nitrobenzaldehyde (B48487), have been evaluated for their CETP inhibitory activity. nih.gov This research area is focused on developing new treatments for dyslipidemia and atherosclerosis.

Structure-Activity Relationship (SAR) Studies for Optimized Biological Profiles

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. dergipark.org.tr For derivatives of this compound, SAR studies help in designing more potent and selective compounds.

The biological properties of nitroaromatic compounds are strongly linked to their geometrical and electronic structures. dergipark.org.tr For instance, the presence and position of substituents on the benzaldehyde (B42025) ring can significantly impact the antimicrobial and anticancer activities of Schiff base derivatives. nanobioletters.comresearchgate.net The electron-withdrawing nature of the nitro group and the halogen's reactivity are key factors influencing the molecule's interactions with biological targets. SAR studies on nitrobenzene (B124822) derivatives have utilized computational models to correlate molecular descriptors with toxicological effects, providing insights for designing safer and more effective compounds. dergipark.org.tr

Molecular Docking Studies for Elucidating Receptor Binding Mechanisms

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. tandfonline.com This method is invaluable for understanding the binding mechanisms of bioactive compounds with their biological targets at a molecular level.

For derivatives of this compound, molecular docking studies have been employed to investigate their interactions with various enzymes and receptors. For example, disulfide derivatives have been docked against penicillin-binding protein 4 (PBP4) and E. coli DNA Gyrase B to elucidate their potential antibacterial mechanisms. tandfonline.comresearchgate.net Similarly, docking studies have been used to explore the binding of Schiff base derivatives to the active sites of enzymes like cyclooxygenase (COX), providing a rationale for their anti-inflammatory activity. csfarmacie.cz In the context of anticancer research, molecular docking has helped in understanding how these derivatives interact with targets like EGFR and PI3K. mdpi.com These computational insights are instrumental in the rational design of new and more effective therapeutic agents.

Green Chemistry Approaches in the Synthesis of 2 Bromo 5 Nitrobenzaldehyde and Derivatives

Development of Catalytic Methods for Reduced Waste and Energy Consumption

Catalytic reactions are a cornerstone of green chemistry, offering pathways that reduce waste and energy consumption by lowering the activation energy of reactions and enabling high selectivity, thus minimizing byproduct formation.

In the synthesis of derivatives from 2-bromo-5-nitrobenzaldehyde, palladium-catalyzed cross-coupling reactions are prominent. For instance, the Sonogashira cross-coupling reaction is employed to prepare 2-alkynyl-5-nitrobenzaldehydes. This reaction utilizes a dual catalytic system of bis(triphenylphosphine)palladium(II) chloride and copper iodide to efficiently form carbon-carbon bonds between this compound and various terminal alkynes. unimi.it These catalytic conditions are optimized to achieve very good yields of the desired products, which are precursors for more complex heterocyclic structures. unimi.it

Heterogeneous acid catalysts also represent a significant green advancement over traditional mineral acids. For the protection of the aldehyde group in nitrobenzaldehyde isomers, the ion-exchange resin Amberlite IR 120 has been used effectively. researchgate.net This solid acid catalyst facilitates the acetalization reaction with better results and shorter reaction times compared to homogeneous acid catalysts like HCl. researchgate.net A major advantage is the ease of separation from the reaction mixture and its recyclability, which circumvents environmental issues associated with neutralizing and disposing of corrosive mineral acids. researchgate.net

Furthermore, the development of green catalytic oxidation methods is crucial. A patented method for synthesizing nitrobenzaldehydes uses a metal Schiff base complex as a catalyst with hydrogen peroxide as the oxidant. google.com This approach is inherently greener as hydrogen peroxide's only byproduct is water, avoiding the stoichiometric waste associated with traditional oxidizing agents. google.com

The following table summarizes key catalytic methods used in the synthesis of this compound derivatives.

| Reaction Type | Starting Material | Catalyst System | Product | Key Green Advantage |

|---|---|---|---|---|

| Sonogashira Coupling | This compound | PdCl₂(PPh₃)₂ / CuI | 2-Alkynyl-5-nitrobenzaldehydes | High efficiency and selectivity in C-C bond formation. unimi.it |

| Acetalization | Nitrobenzaldehyde Isomers | Amberlite IR 120 (Ion Exchange Resin) | 2-Nitrophenyl-1,3-dioxolane | Use of a recyclable, heterogeneous acid catalyst. researchgate.net |

| Oxidation | N,N-dimethylnitrostyrylamine | Metal Schiff Base | Nitrobenzaldehyde | Use of H₂O₂ as a green oxidant. google.com |

| Henry Reaction | Aromatic Aldehydes & Bromonitromethane | Copper(II) acetate (B1210297) / Chiral Amino Pyridine Ligand | 2-Bromo-2-nitroalkan-1-ols | Catalytic asymmetric synthesis under mild conditions. researchgate.net |

Implementation of Solvent-Free or Environmentally Benign Solvent Systems